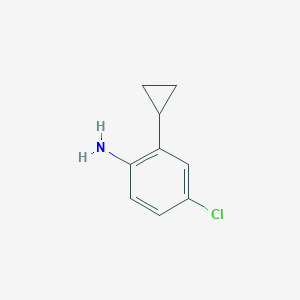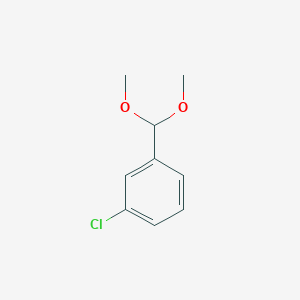
3-Chlorobenzaldehyde dimethyl acetal
説明
3-Chlorobenzaldehyde dimethyl acetal is derived from the condensation reaction between 3-chlorobenzaldehyde and methanol . It contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aliphatic ethers .
Synthesis Analysis
The synthesis of this compound involves the acetalization of 3-chlorobenzaldehyde, which is an organic compound that contains an aromatic aldehyde group . This reaction is catalyzed by Lewis acid catalysts such as HCl . The reaction mechanism involves seven intermediate compounds and two resonance structures to produce the acetal product .Molecular Structure Analysis
The molecular structure of this compound includes a total of 23 bonds; 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aliphatic ethers .Chemical Reactions Analysis
The acetalization of 3-chlorobenzaldehyde is a reversible reaction. The first step is the formation of a hemiacetal, which occurs through the protonation of 3-chlorobenzaldehyde by an acid catalyst followed by a nucleophilic attack of methanol . The second step is the formation of the acetal from the hemiacetal, which only occurs if catalyzed by acid followed by the loss of water .Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 140.57 . Its physical state is liquid and it appears colorless . The boiling point is between 213-215°C and the melting point is between 17-18°C .科学的研究の応用
Reaction Mechanisms and Computational Calculations
Research has explored the reaction mechanisms involved in the formation of acetals from substrates like 2-chlorobenzaldehyde. Computational calculations using software like Hyperchem and ab initio methods have been conducted to understand these processes better. Such studies indicate that acetalization reactions can occur with HCl as a catalyst, which plays a crucial role in the formation of hemiacetal intermediates and acetal products. These findings are critical for understanding the chemical behavior and potential applications of compounds like 3-chlorobenzaldehyde dimethyl acetal (Yusuf, 2020).
Novel Methods and Synthesis
Innovative approaches have been developed for synthesizing compounds using acetaldehyde, with 3-chlorobenzaldehyde being one of the reactants. These methods have resulted in high yields and have been essential for understanding the synthesis of various derivatives. The use of catalysts and specific reaction conditions play a significant role in these processes (Jefford et al., 1984).
Protection of Carboxylic Acids
Studies have described the use of derivatives of acetaldehyde dimethyl acetal, like 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, for protecting carboxylic acids. This process involves the formation of amides that are stable under basic conditions, allowing for the regeneration of carboxylic acids under specific treatments. This application is significant in the field of organic synthesis and chemical modification (Arai et al., 1998).
作用機序
Target of Action
The primary target of 3-Chlorobenzaldehyde dimethyl acetal is the aromatic aldehyde group present in the 3-Chlorobenzaldehyde molecule . This group allows the compound to undergo the acetalization reaction .
Mode of Action
The mode of action of this compound involves a series of steps. The first step is the formation of a hemiacetal through the protonation of benzaldehyde by an acid catalyst, followed by a nucleophilic attack of methanol . The last process in this step is deprotonation to form a hemiacetal . The second step is the formation of acetals from hemiacetals, which only occurs if catalyzed by acid, followed by the loss of water . The next steps involve the nucleophilic attack of the second methanol . This step is analogous to the SN1 reaction mechanism, involving carbocation formation and nucleophilic attack . The final process is deprotonation to form the acetal product .
Biochemical Pathways
The biochemical pathway affected by this compound is the acetalization pathway . This pathway involves the conversion of an aldehyde or ketone into an acetal, a process that is reversible and can be catalyzed by various acid catalysts .
Pharmacokinetics
The stability of the acetal product suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the formation of an acetal product . This product is stable and has a lower formation energy compared to other structures in the reaction pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an acid catalyst is necessary for the acetalization reaction to occur . Additionally, the type of acid catalyst used can affect the efficiency of the reaction .
特性
IUPAC Name |
1-chloro-3-(dimethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDKAHBDYWLOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292160 | |
| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3395-80-0 | |
| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




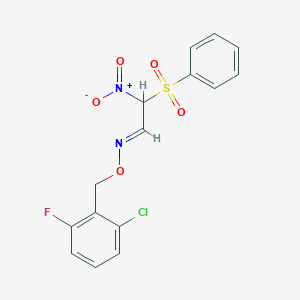
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3129972.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B3129990.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B3129996.png)
![4-(Methylsulfanyl)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3130013.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-phenylpyrimidine](/img/structure/B3130024.png)
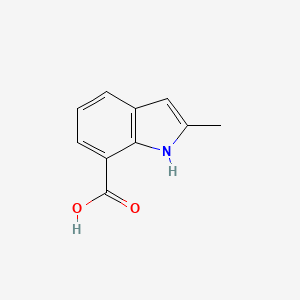
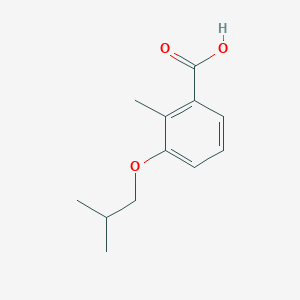
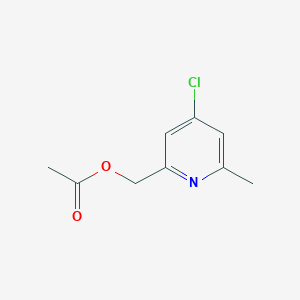
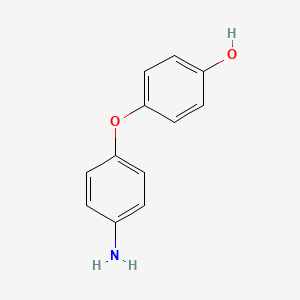
![4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3130060.png)
